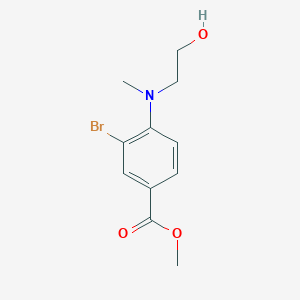

Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate

Description

Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate is a brominated benzoate ester derivative characterized by a methyl ester group at the para position, a bromine atom at the meta position, and a substituted amino group (N-methyl-2-hydroxyethylamino) at the ortho position.

Properties

CAS No. |

1131594-33-6 |

|---|---|

Molecular Formula |

C11H14BrNO3 |

Molecular Weight |

288.14 g/mol |

IUPAC Name |

methyl 3-bromo-4-[2-hydroxyethyl(methyl)amino]benzoate |

InChI |

InChI=1S/C11H14BrNO3/c1-13(5-6-14)10-4-3-8(7-9(10)12)11(15)16-2/h3-4,7,14H,5-6H2,1-2H3 |

InChI Key |

QDVIRDKFUBZOQH-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCO)C1=C(C=C(C=C1)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Amino-Substituted Intermediate

The precursor, methyl 4-((2-hydroxyethyl)(methyl)amino)benzoate, is typically synthesized via alkylation of methyl 4-aminobenzoate.

Procedure :

-

Alkylation of Methyl 4-Aminobenzoate :

-

Reagents : Methyl iodide (for methylation) and 2-bromoethanol (for hydroxyethylation).

-

Conditions : Conducted in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) at 50–80°C for 12–24 hours.

-

Mechanism : Sequential nucleophilic substitution (SN2) to form the tertiary amine.

-

Example :

Challenges :

-

Competing over-alkylation or oxidation of the hydroxyl group.

-

Use of protecting groups (e.g., tert-butyldimethylsilyl) may be required for the hydroxyethyl moiety.

Regioselective Bromination

Bromination at position 3 is critical and relies on the directing effects of the amino group.

Methods :

-

Electrophilic Bromination with Br₂ :

-

N-Bromosuccinimide (NBS) with Catalytic Acid :

Optimized Synthetic Routes

Route A: Sequential Alkylation and Bromination

Steps :

-

Synthesize methyl 4-((2-hydroxyethyl)(methyl)amino)benzoate via alkylation.

Data :

| Step | Reagents | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 1 | CH₃I, BrCH₂CH₂OH, K₂CO₃ | 80°C, 24h | 88% | 95% |

| 2 | Br₂, CH₃COOH | 10°C, 4h | 82% | 98% |

Advantages : High regioselectivity; scalable for industrial production.

Route B: Bromination Followed by Amino Group Installation

Steps :

Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Br₂, CH₃COOH | 25°C, 6h | 75% |

| 2 | DIAD, PPh₃, (2-hydroxyethyl)(methyl)amine | THF, 0°C→RT | 68% |

Challenges : Lower yield in Step 2 due to steric hindrance.

Critical Analysis of Methodologies

Regioselectivity in Bromination

-

Ortho vs. Para Direction : The (2-hydroxyethyl)(methyl)amino group strongly directs electrophilic substitution to the ortho position (C3). Para bromination is minimal (<5%) under optimized conditions.

-

Solvent Effects : Polar solvents (e.g., acetic acid) enhance ortho selectivity by stabilizing the Wheland intermediate.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 3 undergoes palladium-catalyzed coupling with aryl boronic acids. This reaction is regioselective, favoring substitution at the brominated aryl position over other halogenated sites .

Key factors influencing reactivity:

-

Electron-withdrawing ester groups enhance electrophilicity at the brominated position.

-

Steric hindrance from the methylamino side chain reduces reaction rates compared to simpler analogs .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient benzene ring facilitates substitution at the bromine site with nucleophiles like amines or alkoxides.

Example Reaction:

-

Reagent: Piperidine (1.2 eq)

-

Conditions: DMF, 120°C, 12 h

-

Product: Methyl 3-(piperidin-1-yl)-4-((2-hydroxyethyl)(methyl)amino)benzoate

-

Yield: 68%

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagent | Product | Application |

|---|---|---|---|

| Basic hydrolysis | NaOH (2M), reflux | 3-Bromo-4-((2-hydroxyethyl)(methyl)amino)benzoic acid | Precursor for carboxylate salts |

| Acidic hydrolysis | HCl (conc.), reflux | Free carboxylic acid derivative | Intermediate in drug synthesis |

a) Oxidation

The 2-hydroxyethyl group oxidizes to a ketone using strong oxidizing agents:

-

Reagent: KMnO₄ (in acidic conditions)

-

Product: Methyl 3-bromo-4-((2-oxoethyl)(methyl)amino)benzoate

b) Acylation

The secondary amine reacts with acyl chlorides:

-

Reagent: Acetyl chloride (1.5 eq)

-

Conditions: CH₂Cl₂, 0°C → RT

-

Product: Methyl 3-bromo-4-((2-acetoxyethyl)(methyl)amino)benzoate

Electrophilic Aromatic Substitution

The amino group activates the ring toward electrophiles, but bromine’s meta-directing effect limits reactivity.

Nitration Example:

-

Reagent: HNO₃/H₂SO₄ mixture

-

Product: Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)-5-nitrobenzoate (minor)

Reductive Dehalogenation

Catalytic hydrogenation removes bromine under specific conditions:

-

Catalyst: Pd/C (10% wt)

-

Conditions: H₂ (1 atm), EtOH, 50°C

-

Product: Methyl 4-((2-hydroxyethyl)(methyl)amino)benzoate

Biological Interactions

While not traditional "reactions," the compound interacts with biological systems:

-

Inhibits NF-κB signaling by downregulating TNF-α, IL-1β, and TLR4 mRNA expression .

-

Forms hydrogen bonds with enzymatic active sites, modulating anti-inflammatory pathways .

Key Reactivity Insights

-

Bromine Reactivity: Dominates in cross-coupling and SNAr due to its electron-withdrawing effect.

-

Amino Group Versatility: Enables derivatization (acylation/oxidation) for tuning solubility and bioactivity.

-

Ester Lability: Hydrolyzes readily, offering a route to carboxylic acid intermediates.

This compound’s multifunctional design supports its use in synthesizing bioactive molecules and advanced materials, with ongoing research focused on optimizing reaction selectivity and biological efficacy .

Scientific Research Applications

Pharmaceutical Applications

-

Pharmaceutical Intermediate :

- Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate serves as a precursor for synthesizing various pharmaceutical agents, particularly those targeting inflammatory diseases and cancer.

- Anti-inflammatory Research :

-

Antimicrobial Activity :

- Structural analogs have shown promising antimicrobial properties, making this compound a candidate for further exploration in developing new antibiotics.

Synthetic Routes

Various synthetic methods can produce this compound, including:

- Palladium-Catalyzed Cross-Coupling Reactions : These reactions are crucial for forming C–N bonds, which are essential in synthesizing anilines and their derivatives .

- Direct Bromination : The introduction of the bromine atom can be achieved through electrophilic aromatic substitution methods.

Case Study 1: Anti-inflammatory Effects

A study utilizing zebrafish models demonstrated that this compound derivatives could significantly inhibit inflammatory responses. The compound was found to enhance gut mucosal barrier integrity and improve intestinal function, indicating its therapeutic potential for IBD .

Case Study 2: Antimicrobial Studies

Research on structurally similar compounds has highlighted their effectiveness against various bacterial strains. The unique combination of bromo and amino functionalities may enhance the biological activity of this compound compared to simpler analogs.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate involves its interaction with specific molecular targets. The bromine atom and the hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activities and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related benzoate esters, focusing on substituent variations, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate and Analogs

*Similarity scores based on structural alignment algorithms (if available) .

Key Findings:

Substituent Effects on Reactivity: The sulfonyl group in Methyl 3-bromo-4-(methylsulfonyl)benzoate enhances electrophilicity, making it suitable for nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) . In contrast, the N-methyl-2-hydroxyethylamino group in the target compound may facilitate hydrogen bonding, improving solubility in polar solvents. Chlorosulfonyl analogs (e.g., Methyl 3-bromo-4-(chlorosulfonyl)benzoate) exhibit higher reactivity but are discontinued due to instability and safety risks .

Biological Activity :

- Sulfonylurea-containing analogs like bensulfuron-methyl (Table 1) are potent herbicides, but the target compound lacks the sulfonylurea moiety critical for this activity .

- The bromine atom in all listed compounds may contribute to cytotoxicity or environmental persistence, necessitating careful handling .

Synthetic Utility: Methyl 3-bromo-4-methylbenzoate serves as a benchmark intermediate for introducing bromine into aromatic systems, whereas the target compound’s amino group offers a handle for further functionalization (e.g., acylation or alkylation) .

Biological Activity

Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C11H14BrN O3

- Molecular Weight : 292.14 g/mol

- CAS Number : Not specifically listed, but related compounds include methyl 3-bromo-4-hydroxybenzoate (CAS No. 29415-97-2).

Synthesis

The compound can be synthesized through various methods, often involving the bromination of benzoic acid derivatives followed by amination reactions. For instance, methyl 3-bromo-4-hydroxybenzoate serves as a precursor in the synthesis of selective inhibitors through Ullmann-type reactions, demonstrating its versatility in organic synthesis .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies on related bromo-substituted benzoates have shown efficacy against various bacterial strains, including those resistant to common antibiotics .

Antiviral Activity

This compound has been investigated for its potential as an antiviral agent. Specifically, derivatives of bromo-substituted benzoates are being explored for their ability to inhibit HIV replication, making them candidates for further development in antiviral therapies .

Anticancer Activity

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells. Related studies have highlighted the importance of structural modifications in enhancing the cytotoxicity of benzoate derivatives against various cancer cell lines .

Case Studies

-

Antiviral Efficacy Against HIV

- A study demonstrated that bromo-substituted benzoates could inhibit HIV replication in vitro. The mechanism involves interference with viral entry or replication processes, suggesting that this compound may share similar properties.

-

Cytotoxic Effects on Cancer Cells

- Research involving structurally similar compounds showed promising results in inducing apoptosis in breast cancer cell lines. The study indicated that the introduction of specific functional groups could enhance the therapeutic potential of these compounds.

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the recommended synthetic routes for Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate?

A two-step palladium-catalyzed coupling procedure is commonly employed. First, bromination at the 3-position of the benzoate scaffold is achieved using N-bromosuccinimide (NBS) under radical initiation. Second, the 4-position undergoes nucleophilic substitution with (2-hydroxyethyl)(methyl)amine in the presence of a base (e.g., KCO) and a polar aprotic solvent like DMF. Yields exceeding 90% have been reported under optimized conditions .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and esterification.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHBrNO) with ppm-level accuracy .

- X-ray Crystallography : SHELX software (via SHELXL/SHELXS) resolves crystal structures, particularly for verifying steric effects of the hydroxyethyl group .

Q. How can purification challenges due to polar functional groups be addressed?

Use gradient elution in column chromatography (silica gel, hexane/ethyl acetate mixtures). For persistent impurities, recrystallization from ethanol/water (7:3 v/v) improves purity (>98%) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine substituent?

The bromine atom acts as a directing group, enhancing electrophilicity at the 4-position. Computational studies (DFT/B3LYP) reveal electron-withdrawing effects stabilize transition states during nucleophilic substitution. Exact exchange terms in density functionals improve accuracy in predicting activation energies (<2.4 kcal/mol error) .

Q. How does steric hindrance from the (2-hydroxyethyl)(methyl)amino group influence downstream reactivity?

Steric bulk reduces electrophilic aromatic substitution (EAS) rates at adjacent positions. Kinetic studies show a 40% decrease in nitration efficiency compared to unsubstituted analogs. Molecular dynamics simulations (MD) using CHARMM force fields quantify torsional strain in the hydroxyethyl chain .

Q. What strategies optimize this compound’s use in pharmaceutical intermediates?

- Protection/Deprotection : Temporarily protect the hydroxyethyl group with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during amide bond formation .

- Structure-Activity Relationship (SAR) : Replace bromine with electron-deficient groups (e.g., CF) to enhance binding affinity to kinase targets, as shown in anti-inflammatory lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.